

Spectroscopic Profile of 1-(2-Fluoro-6-hydroxyphenyl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1-(2-Fluoro-6-hydroxyphenyl)ethanone
Cat. No.:	B1363517

[Get Quote](#)

Introduction

1-(2-Fluoro-6-hydroxyphenyl)ethanone (CAS No. 93339-98-1) is a substituted aromatic ketone of significant interest in medicinal chemistry and drug development.^[1] Its molecular structure, featuring a fluorine atom and a hydroxyl group ortho to the acetyl substituent, presents a unique electronic and steric environment. This arrangement facilitates intramolecular hydrogen bonding and introduces specific spectroscopic signatures that are crucial for its unambiguous identification and characterization.

This technical guide provides an in-depth analysis of the key spectroscopic data for **1-(2-Fluoro-6-hydroxyphenyl)ethanone**, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation herein is grounded in fundamental principles and comparative data from related structures, offering researchers a reliable framework for structural verification and quality assessment.

Molecular Structure and Spectroscopic Correlation

The interplay between the acetyl, fluoro, and hydroxyl groups dictates the molecule's conformation and, consequently, its spectroscopic output. Understanding these relationships is paramount for accurate data interpretation.

Figure 1: Correlation of spectroscopic techniques to the structural features of **1-(2-Fluoro-6-hydroxyphenyl)ethanone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and spatial relationships of atoms in a molecule. For **1-(2-Fluoro-6-hydroxyphenyl)ethanone**, both ¹H and ¹³C NMR are essential, with the fluorine atom providing an additional layer of complexity and structural information through spin-spin coupling.

¹H NMR Spectroscopy

The ¹H NMR spectrum is characterized by distinct signals for the aromatic protons, the acetyl methyl protons, and the phenolic hydroxyl proton. The proximity of the fluorine atom to the acetyl group's methyl protons is expected to result in a through-space coupling, a phenomenon well-documented for 2'-fluoroacetophenone derivatives.

Disclaimer: The following data is predicted based on established chemical shift principles and data from analogous structures, as direct experimental spectra are not publicly available.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
-OH	~12.0 (variable)	Singlet (broad)	-
Ar-H (H5)	~7.4 - 7.6	Triplet of doublets (td)	$J \approx 8.5, 6.0$
Ar-H (H3)	~6.8 - 7.0	Doublet of doublets (dd)	$J \approx 8.5, 1.5$
Ar-H (H4)	~6.7 - 6.9	Triplet (t)	$J \approx 8.5$
-CH ₃	~2.6	Doublet (d)	$^5J(\text{H-F}) \approx 3-5$

Interpretation:

- Hydroxyl Proton (-OH): The phenolic proton is expected to be significantly deshielded (downfield) due to strong intramolecular hydrogen bonding with the carbonyl oxygen. Its chemical shift can be concentration-dependent, and the peak is often broad.

- Aromatic Protons (Ar-H): The aromatic region will display a complex pattern due to both H-H and H-F couplings. The proton at position 5 (para to the fluorine) will likely be the most downfield, influenced by the electron-withdrawing acetyl group.
- Methyl Protons (-CH₃): The most telling feature is the splitting of the methyl signal into a doublet. This is not due to coupling with adjacent protons (of which there are none) but rather a through-space ⁵J coupling to the ortho fluorine atom. This coupling is a definitive indicator of the s-trans conformation, where the methyl group and fluorine atom are in close proximity.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework. The carbon signals will appear as doublets due to coupling with the fluorine atom, with the magnitude of the coupling constant (J) depending on the number of bonds separating the carbon and fluorine atoms.

Disclaimer: The following data is predicted based on established principles.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	C-F Coupling Constant (J, Hz)
C=O	~203	⁴ J(C-F) ≈ 7-11
C-F (C2)	~160	¹ J(C-F) ≈ 245-255
C-OH (C6)	~158	² J(C-F) ≈ 10-15
Ar-CH (C4)	~136	³ J(C-F) ≈ 8-10
Ar-C (C1)	~118	² J(C-F) ≈ 15-20
Ar-CH (C5)	~119	⁴ J(C-F) ≈ 3-5
Ar-CH (C3)	~115	³ J(C-F) ≈ 3-5
-CH ₃	~28	⁴ J(C-F) ≈ 7-11

Interpretation:

- **C-F Coupling:** The most prominent feature is the large one-bond coupling constant (1J) for the carbon directly attached to fluorine (C2). The other aromatic and acetyl carbons also exhibit smaller couplings over two to four bonds.
- **Carbonyl Carbon (C=O):** The carbonyl carbon signal is expected to appear as a doublet due to a 4J coupling with the fluorine, providing further evidence for the ortho-fluoroacetophenone structure.
- **Methyl Carbon (-CH₃):** Similar to the proton spectrum, the methyl carbon shows a through-space coupling to the fluorine, appearing as a doublet.

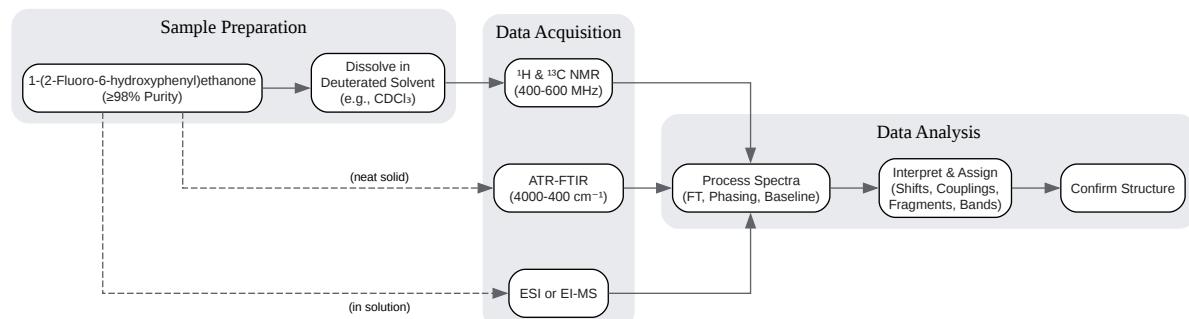
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of **1-(2-Fluoro-6-hydroxyphenyl)ethanone** will be dominated by absorptions from the hydroxyl, carbonyl, and aromatic moieties.

Wavenumber (cm ⁻¹)	Vibration Type	Description
3400 - 2500 (broad)	O-H stretch	A very broad band indicating a strongly hydrogen-bonded hydroxyl group.
~1640 - 1660	C=O stretch (carbonyl)	The frequency is lowered from a typical ketone (~1715 cm ⁻¹) due to conjugation with the aromatic ring and intramolecular hydrogen bonding.
~1580, ~1480	C=C stretch (aromatic)	Characteristic absorptions for the aromatic ring.
~1250 - 1350	C-O stretch (phenol)	Strong absorption typical for phenols.
~1100 - 1200	C-F stretch	Absorption indicating the presence of an aryl-fluoride bond.

Interpretation: The most diagnostic feature is the simultaneous presence of a very broad O-H stretch and a C=O stretch at a relatively low wavenumber. This combination is a hallmark of intramolecular hydrogen bonding between the phenolic hydroxyl and the acetyl carbonyl group, a key structural feature of this molecule.

Mass Spectrometry (MS)


Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

m/z (mass-to-charge ratio)	Proposed Fragment	Significance
154	$[M]^+$	Molecular Ion (confirms molecular weight)
139	$[M - \text{CH}_3]^+$	Loss of a methyl radical from the acetyl group.
111	$[M - \text{CH}_3\text{CO}]^+$	Loss of the acetyl group (an acylium radical).

Interpretation: The molecular ion peak at m/z 154 confirms the molecular formula $\text{C}_8\text{H}_7\text{FO}_2$. The base peak is often the fragment resulting from the loss of the methyl group ($[M-15]^+$), leading to a stable acylium ion at m/z 139. Further fragmentation can lead to the loss of the entire acetyl group.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data described. Instrument parameters should be optimized for the specific sample and equipment.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(2-Fluoro-6-hydroxyphenyl)ethanone [myskinrecipes.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 1-(2-Fluoro-6-hydroxyphenyl)ethanone: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1363517#spectroscopic-data-of-1-2-fluoro-6-hydroxyphenyl-ethanone-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com